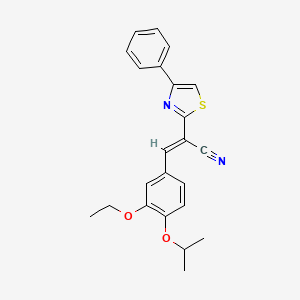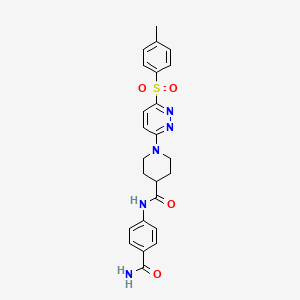
N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
Overview
Description
N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide, also known as Compound A, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has been synthesized using a unique method and has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide A is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease progression. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antiviral properties and can inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide A has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has also been shown to have low toxicity and high selectivity for its target. However, its limitations include its low solubility in water and its instability in certain conditions.
Future Directions
There are several future directions for the study of N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide A. It can be further studied for its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Its mechanism of action can also be further elucidated to understand its therapeutic potential. Additionally, its pharmacokinetics and pharmacodynamics can be studied to optimize its dosing and administration.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide A has been extensively studied for its potential applications in various diseases. It has been found to have anti-inflammatory, antitumor, and antiviral properties. In scientific research studies, it has shown promising results in the treatment of cancer, autoimmune diseases, and viral infections.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-16-2-8-20(9-3-16)34(32,33)22-11-10-21(27-28-22)29-14-12-18(13-15-29)24(31)26-19-6-4-17(5-7-19)23(25)30/h2-11,18H,12-15H2,1H3,(H2,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDTDSRKABWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



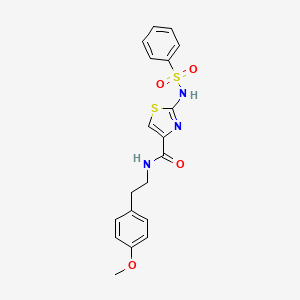

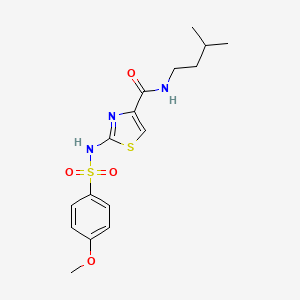


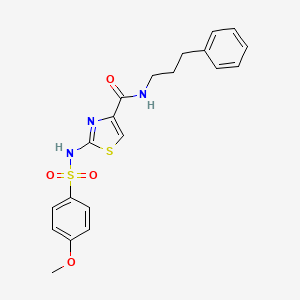
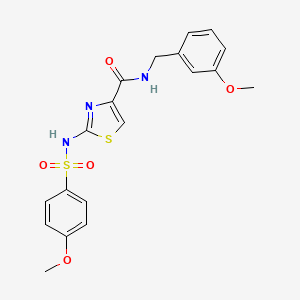
![2,6-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3203563.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B3203569.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B3203579.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile](/img/structure/B3203593.png)
